molecular formula C5H10N2O4 B12552201 D-Glutamic acid, 4-amino-, (4R)- CAS No. 189938-24-7

D-Glutamic acid, 4-amino-, (4R)-

Cat. No.: B12552201
CAS No.: 189938-24-7
M. Wt: 162.14 g/mol
InChI Key: LOPLXECQBMXEBQ-PWNYCUMCSA-N
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Description

D-Glutamic acid, 4-amino-, (4R)-: is a stereoisomer of glutamic acid, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of an amino group at the fourth carbon in the R-configuration. It is a non-essential amino acid, meaning that it can be synthesized by the human body and does not need to be obtained through diet .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Glutamic acid, 4-amino-, (4R)- can be achieved through several methods. One common approach involves the enzymatic resolution of racemic mixtures of glutamic acid derivatives. This process typically employs specific enzymes that selectively react with one enantiomer, leaving the desired D-Glutamic acid, 4-amino-, (4R)- .

Industrial Production Methods: Industrial production of D-Glutamic acid, 4-amino-, (4R)- often involves microbial fermentation. Certain strains of bacteria, such as Bacillus species, are engineered to produce high yields of this compound. The fermentation process is optimized by controlling factors such as pH, temperature, and nutrient availability .

Chemical Reactions Analysis

Types of Reactions: D-Glutamic acid, 4-amino-, (4R)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: D-Glutamic acid, 4-amino-, (4R)- is used as a chiral building block in the synthesis of various complex molecules. Its unique stereochemistry makes it valuable in the production of enantiomerically pure compounds .

Biology: In biological research, this compound is used to study protein structure and function. It serves as a model compound for understanding the role of stereochemistry in biological systems .

Medicine: D-Glutamic acid, 4-amino-, (4R)- has potential therapeutic applications. It is being investigated for its role in modulating neurotransmitter activity and its potential use in treating neurological disorders .

Industry: In the industrial sector, this compound is used in the production of biodegradable polymers and as a precursor for various chemical syntheses .

Mechanism of Action

D-Glutamic acid, 4-amino-, (4R)- exerts its effects through several mechanisms. It can act as a neurotransmitter in the central nervous system, interacting with specific receptors to modulate neuronal activity. Additionally, it plays a role in the synthesis of other important biomolecules, such as glutathione and gamma-aminobutyric acid (GABA) .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: D-Glutamic acid, 4-amino-, (4R)- is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to interact with specific receptors and enzymes makes it valuable in various research and industrial applications .

Properties

CAS No.

189938-24-7

Molecular Formula

C5H10N2O4

Molecular Weight

162.14 g/mol

IUPAC Name

(2R,4R)-2,4-diaminopentanedioic acid

InChI

InChI=1S/C5H10N2O4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,6-7H2,(H,8,9)(H,10,11)/t2-,3-/m1/s1

InChI Key

LOPLXECQBMXEBQ-PWNYCUMCSA-N

Isomeric SMILES

C([C@H](C(=O)O)N)[C@H](C(=O)O)N

Canonical SMILES

C(C(C(=O)O)N)C(C(=O)O)N

Origin of Product

United States

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